molecular formula C14H23BO5 B13697613 (2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

(2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

Cat. No.: B13697613
M. Wt: 282.14 g/mol
InChI Key: BEOPNYRLJZXASH-UHFFFAOYSA-N
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Description

(2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a borinic acid moiety linked to a dimethoxyphenyl group and a hydroxy-dimethylbutyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyphenylboronic acid with 3-hydroxy-2,3-dimethylbutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid involves its interaction with specific molecular targets. The borinic acid moiety can form reversible covalent bonds with hydroxyl and amino groups in proteins, affecting their function. This interaction can modulate enzyme activity and signal transduction pathways, leading to various biological effects. The compound’s unique structure allows it to selectively target specific proteins, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    2-Phenylethanol: An aromatic alcohol with applications in perfumery and flavoring.

    4-Hydroxybenzaldehyde: An aromatic aldehyde used in the synthesis of various organic compounds.

Uniqueness

(2,4-Dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid is unique due to its combination of borinic acid, dimethoxyphenyl, and hydroxy-dimethylbutyl groups. This unique structure imparts specific reactivity and selectivity, making it distinct from other similar compounds. Its ability to form reversible covalent bonds with proteins sets it apart from other compounds, providing unique applications in biochemical research and potential therapeutic uses.

Properties

Molecular Formula

C14H23BO5

Molecular Weight

282.14 g/mol

IUPAC Name

(2,4-dimethoxyphenyl)-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid

InChI

InChI=1S/C14H23BO5/c1-13(2,16)14(3,4)20-15(17)11-8-7-10(18-5)9-12(11)19-6/h7-9,16-17H,1-6H3

InChI Key

BEOPNYRLJZXASH-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC)OC)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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